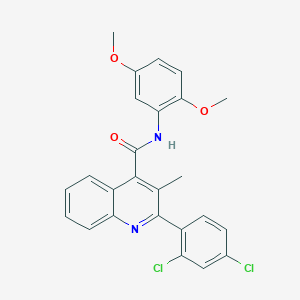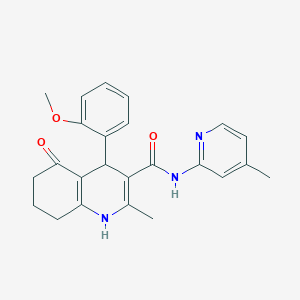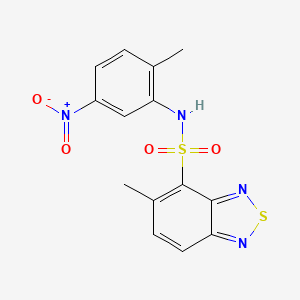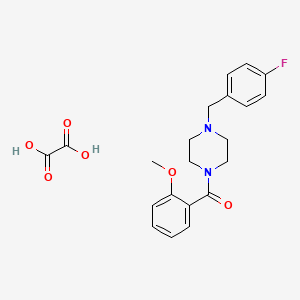
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has been shown to have significant biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a key signaling molecule involved in cell growth and proliferation. In addition, this compound also inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide has a number of significant biochemical and physiological effects. Specifically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, there are also some limitations to using this compound in lab experiments. For example, this compound has been shown to be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide. One area of research could focus on developing new analogs of this compound that have improved anti-cancer properties and reduced toxicity. Another area of research could focus on exploring the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify new targets for cancer therapy.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide involves the reaction between 2,4-dichlorobenzonitrile and 2,5-dimethoxyaniline, followed by the addition of methyl-3-quinolinecarboxylate. The resulting product is then purified using column chromatography. This synthesis method has been well-established and is widely used in the production of this compound for research purposes.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3/c1-14-23(25(30)29-21-13-16(31-2)9-11-22(21)32-3)18-6-4-5-7-20(18)28-24(14)17-10-8-15(26)12-19(17)27/h4-13H,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRARNQWSLGQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117281.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5117284.png)
![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B5117299.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
![(3-methoxypropyl){2-[2-(3-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5117322.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)




![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5117362.png)
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)